Comparative ACLY Inhibition Potency: SB-204990 vs. Bempedoic Acid and Hydroxycitrate
In biochemical assays, the active metabolite of SB-204990, SB-201076, inhibits ACLY with a Ki of 1 μM. This potency is 2-fold greater than that of the FDA-approved ACLY inhibitor bempedoic acid (Ki = 2 μM), but 6.7-fold less potent than the natural product hydroxycitrate (Ki = 0.15 μM) [1]. SB-204990's potency is comparable to the preclinical inhibitor BMS-303141 (IC50 = 0.13 μM), which has been reported to have the highest affinity among four tested ACL inhibitors [2].
| Evidence Dimension | ACLY Inhibition Potency (Ki or IC50) |
|---|---|
| Target Compound Data | SB-201076 (active metabolite of SB-204990): Ki = 1 μM |
| Comparator Or Baseline | Bempedoic acid: Ki = 2 μM; Hydroxycitrate: Ki = 0.15 μM; BMS-303141: IC50 = 0.13 μM |
| Quantified Difference | SB-204990 is 2-fold more potent than bempedoic acid and 6.7-fold less potent than hydroxycitrate |
| Conditions | In vitro biochemical assay (enzyme inhibition) |
Why This Matters
This establishes SB-204990 as a moderate-to-high potency ACLY inhibitor, differentiating it from both the clinically approved bempedoic acid and the more potent but less specific natural product hydroxycitrate.
- [1] Pinkosky SL, Newton RS, Day EA, et al. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nat Commun. 2016;7:13457. doi:10.1038/ncomms13457 View Source
- [2] Zhan Z, Li Y, Zhang X, et al. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model. Front Endocrinol (Lausanne). 2022;13:1003379. doi:10.3389/fendo.2022.1003379 View Source
